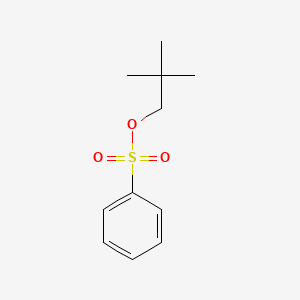

Neopentyl benzenesulfonate

Description

Significance of Sulfonate Esters as Versatile Leaving Groups in Organic Synthesis

Sulfonate esters, such as tosylates, mesylates, and in this case, benzenesulfonates, are highly effective leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.com Their utility stems from the fact that the corresponding sulfonate anion is a very weak base, stabilized by resonance that delocalizes the negative charge across three oxygen atoms. periodicchemistry.com This stability makes the sulfonate group readily depart from the carbon skeleton.

The conversion of an alcohol, which has a poor leaving group (hydroxide, OH⁻), into a sulfonate ester transforms it into a substrate with reactivity comparable to or even greater than that of an alkyl halide. periodicchemistry.comlibretexts.org This strategy is a cornerstone of organic synthesis, allowing for controlled nucleophilic substitutions. organic-chemistry.orgthieme-connect.com The effectiveness of a leaving group is inversely related to the pKa of its conjugate acid; a lower pKa indicates a stronger acid and a more stable conjugate base (leaving group).

Table 1: Comparison of Leaving Group Abilities

| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | -14 | Excellent |

| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | -2.8 | Excellent |

| Benzenesulfonate (B1194179) (PhSO₃⁻) | Benzenesulfonic Acid | -2.5 | Excellent |

| Iodide (I⁻) | Hydroiodic Acid (HI) | -10 | Good |

| Bromide (Br⁻) | Hydrobromic Acid (HBr) | -9 | Good |

| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | -7 | Moderate |

Strategic Importance of the Neopentyl Structural Motif in Mechanistic Studies

The neopentyl group, (CH₃)₃CCH₂–, is a primary alkyl group distinguished by a quaternary carbon atom adjacent to the reaction center (the β-carbon). masterorganicchemistry.com This structure imparts extreme steric hindrance. spcmc.ac.inuniovi.es In a bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile must approach the carbon atom from the side opposite the leaving group (backside attack). uniovi.eschemistrysteps.com The bulky tert-butyl portion of the neopentyl group effectively shields this pathway, dramatically slowing down or completely preventing Sₙ2 reactions. masterorganicchemistry.comspcmc.ac.inchemistrysteps.com For instance, the Sₙ2 reaction rate for neopentyl bromide is millions of times slower than for methyl bromide. ic.ac.uk

This inhibition of the Sₙ2 pathway forces neopentyl systems to react through mechanisms involving carbocation intermediates, typical of unimolecular nucleophilic substitution (Sₙ1). ic.ac.ukmsu.edu However, the initial formation of a primary carbocation is highly unfavorable. msu.edu Consequently, as soon as the unstable primary neopentyl cation is formed, it undergoes a rapid 1,2-methyl shift, a type of Wagner-Meerwein rearrangement, to form the much more stable tertiary tert-amyl cation. msu.eduspcmc.ac.inslideshare.net This rearrangement is a defining characteristic of neopentyl system reactivity and makes these substrates, including neopentyl benzenesulfonate, ideal for studying carbocation behavior and rearrangement processes. slideshare.netgla.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-11(2,3)9-14-15(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIQNCSAQGGKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338118 | |

| Record name | Neopentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75620-67-6 | |

| Record name | Neopentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Neopentyl Benzenesulfonate

Nucleophilic Substitution Reaction Mechanisms

Neopentyl benzenesulfonate (B1194179), as a primary alkyl sulfonate, presents a unique substrate for studying nucleophilic substitution reactions. Its structure, featuring a bulky tert-butyl group adjacent to the reaction center, introduces significant steric factors that profoundly influence the reaction mechanism, rate, and product distribution.

The neopentyl system is a classic case study in organic chemistry for illustrating the competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. While it is a primary substrate, which would typically favor the SN2 mechanism, its unique steric properties make this pathway exceptionally slow. masterorganicchemistry.comchemistrysteps.com

The SN2 pathway involves a backside attack by a nucleophile, leading to a single, concerted step of bond formation and bond breaking. masterorganicchemistry.comchemistrysteps.com For neopentyl substrates, this direct attack is severely impeded. brainly.comlibretexts.org Consequently, neopentyl halides and sulfonates are notoriously unreactive under typical SN2 conditions. masterorganicchemistry.comstackexchange.com

The SN1 pathway, on the other hand, proceeds through a carbocation intermediate. masterorganicchemistry.com For neopentyl benzenesulfonate, the departure of the leaving group would initially form a primary carbocation. Primary carbocations are highly unstable. youtube.com However, this unstable intermediate can undergo a rapid 1,2-methyl shift to form a much more stable tertiary carbocation. youtube.com This rearrangement is a key feature of SN1 reactions involving the neopentyl skeleton, and the subsequent reaction of the nucleophile with the rearranged carbocation leads to products that are constitutionally isomeric to the starting material.

The defining characteristic of the neopentyl group is the extreme steric hindrance caused by the tert-butyl group attached to the β-carbon (the carbon next to the electrophilic carbon). masterorganicchemistry.com This steric bulk effectively shields the α-carbon from the backside approach required for an SN2 reaction. libretexts.org The nucleophile's trajectory to the carbon atom bearing the benzenesulfonate leaving group is blocked by the bulky methyl groups. brainly.comlibretexts.org This steric impediment dramatically increases the activation energy for the SN2 transition state, leading to exceptionally slow reaction rates. quora.com For practical purposes, neopentyl substrates are often considered inert toward the SN2 mechanism. masterorganicchemistry.comchemistrysteps.com

The relative rates of SN2 reactions decrease significantly as steric hindrance increases, and the neopentyl group represents an extreme example of this effect, with a reaction rate that can be up to 100,000 times slower than that of a typical primary alkyl halide. chemistrysteps.com

In the context of an SN1 reaction, steric hindrance promotes the initial ionization step by relieving steric strain as the leaving group departs. However, the most significant impact on the outcome is the subsequent rearrangement. Because the SN1 mechanism proceeds through a planar carbocation intermediate, any stereochemical information at the α-carbon would be lost, typically resulting in racemization if the carbon were chiral. chemistrysteps.com For the neopentyl system, the key stereochemical consideration is the rearrangement that dictates the final product's constitution.

The benzenesulfonate anion (C₆H₅SO₃⁻) is an excellent leaving group, a critical factor for enabling nucleophilic substitution reactions. Its effectiveness stems from the fact that it is the conjugate base of a strong acid, benzenesulfonic acid (pKa ≈ -2.8). wikipedia.org Weak bases are good leaving groups because they are stable on their own and can readily accommodate the negative charge they acquire upon departure. libretexts.org

The stability of the benzenesulfonate anion is significantly enhanced by resonance. The negative charge is delocalized across the three oxygen atoms of the sulfonate group, effectively spreading the charge density and lowering the anion's energy. libretexts.org This delocalization makes the anion less likely to re-attack the carbocation (in an SN1 pathway) or the substrate (in an SN2 pathway), thus favoring the forward substitution reaction. Sulfonic acid esters, such as neopentyl benzenesulfonate, are generally more reactive than the corresponding alkyl halides because sulfonates are typically better leaving groups than halides (with the exception of iodide). nih.gov

For an SN2 reaction on neopentyl benzenesulfonate, the transition state would involve a pentacoordinate carbon atom, with the nucleophile and the leaving group positioned 180° apart. masterorganicchemistry.com Due to the severe steric hindrance from the adjacent tert-butyl group, this transition state is highly crowded and energetically unfavorable, corresponding to a high-energy barrier on the potential energy surface. masterorganicchemistry.com This high activation energy is the primary reason for the extremely low rate of SN2 reactions on this substrate.

While traditional nucleophilic substitution reactions are challenging, neopentyl arenesulfonates can serve as effective electrophiles in transition metal-catalyzed cross-coupling reactions. These methods provide a powerful alternative for forming carbon-carbon bonds that are otherwise difficult to construct due to steric hindrance.

Nickel-catalyzed cross-coupling reactions have emerged as a highly effective strategy for engaging sterically hindered electrophiles like neopentyl arenesulfonates. acs.orgacs.org Specifically, nickel-N-heterocyclic carbene (NHC) catalyst systems have demonstrated remarkable efficiency in coupling neopentyl arenesulfonates with Grignard reagents (organomagnesium reagents). acs.org These reactions proceed under mild conditions, such as at room temperature, and can provide high yields of the coupled products. acs.org

The catalytic cycle is thought to involve the oxidative addition of the neopentyl sulfonate to a Ni(0) complex, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the final product and regenerate the Ni(0) catalyst. The use of an NHC ligand on the nickel center is crucial, as it creates a more electron-rich metal complex that facilitates the challenging oxidative addition step involving the strong C-O bond of the sulfonate. acs.org

Research has shown that a catalyst system generated in situ from Ni(acac)₂ (Nickel(II) acetylacetonate) and an NHC precursor can efficiently couple neopentyl arenesulfonates with various primary alkyl Grignard reagents, including methyl-, neopentyl-, and benzylmagnesium bromides. acs.org This methodology avoids the rearrangement products that plague SN1 reactions and overcomes the steric limitations of the SN2 pathway.

Interactive Data Table: Nickel-Catalyzed Cross-Coupling of Neopentyl p-Toluenesulfonate with Grignard Reagents

The following table summarizes the results from a study on the nickel-catalyzed cross-coupling of neopentyl p-toluenesulfonate with various Grignard reagents. The reactions were carried out using a Ni(acac)₂/NHC precursor catalyst system in THF at room temperature. acs.org

| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) |

| 1 | CH₃MgBr | 2,2-Dimethylbutane | 99 |

| 2 | CH₃(CH₂)₂CH₂MgBr | 2,2-Dimethylheptane | 85 |

| 3 | (CH₃)₃CCH₂MgBr | 2,2,5,5-Tetramethylhexane | 90 |

| 4 | C₆H₅CH₂MgBr | 2,2-Dimethyl-3-phenylpropane | 95 |

Cross-Coupling Reactions Utilizing Neopentyl Arenesulfonates

Palladium-Catalyzed C-C and C-N Bond Forming Reactions

The steric hindrance presented by the neopentyl group in neopentyl benzenesulfonate poses a significant challenge for palladium-catalyzed cross-coupling reactions. The bulky tertiary-butyl group adjacent to the reaction center impedes the oxidative addition step, which is a critical part of the catalytic cycle for typical palladium catalysts. Consequently, there is a notable scarcity of literature detailing successful palladium-catalyzed C-C (e.g., Suzuki, Heck, Negishi) or C-N (Buchwald-Hartwig) bond-forming reactions directly employing neopentyl benzenesulfonate as the electrophilic partner.

However, related research on sterically hindered alkyl sulfonates provides insights into the difficulties and potential strategies for such transformations. The development of highly active and sterically demanding ligands is crucial to facilitate the coupling of these challenging substrates.

In a notable study on related systems, the focus has often shifted to alternative metal catalysts that may be more effective for sterically congested substrates. For instance, nickel-catalyzed cross-coupling reactions have shown promise. In one such study, neopentyl arenesulfonates were successfully reacted with methyl and primary alkylmagnesium bromides in the presence of a nickel catalyst, dppeNiCl (dppe = 1,2-bis(diphenylphosphino)ethane), to yield the corresponding alkylarenes. This suggests that the alkyloxysulfonyl group can be a viable alternative to traditional halide or triflate leaving groups in cross-coupling reactions, provided a suitable catalytic system is employed.

While direct palladium-catalyzed examples with neopentyl benzenesulfonate are not readily found in the literature, the principles of catalyst design for sterically hindered electrophiles are well-established.

Rational Design of Ligands for Enhanced Catalytic Performance and Selectivity (e.g., bulky alkylphosphines)

The rational design of phosphine (B1218219) ligands is paramount in overcoming the steric and electronic challenges posed by substrates like neopentyl benzenesulfonate in palladium-catalyzed cross-coupling reactions. For sterically hindered electrophiles, the ligand must be sufficiently bulky to promote the reductive elimination step and prevent catalyst deactivation, yet not so bulky as to completely inhibit the initial oxidative addition.

Bulky alkylphosphines have emerged as a key class of ligands for facilitating challenging cross-coupling reactions. The electronic properties of these ligands are also critical; electron-rich phosphines can enhance the rate of oxidative addition by increasing the electron density on the palladium center.

A prominent example of rational ligand design involves the use of phosphines containing neopentyl substituents themselves. Research into the Buchwald-Hartwig amination of aryl bromides and chlorides has demonstrated the effectiveness of di(tert-butyl)neopentylphosphine (DTBNpP). This ligand, in combination with a palladium source, forms a highly active catalyst.

The rationale behind the design of DTBNpP lies in its steric and electronic parameters. The replacement of a tert-butyl group with a neopentyl group significantly increases the cone angle of the phosphine. This increased steric bulk is thought to facilitate the reductive elimination step of the catalytic cycle. Computationally derived cone angles have been correlated with catalyst activity, showing that a larger cone angle can lead to higher activity in the amination of aryl bromides.

However, a trade-off exists between steric bulk and electron-donating ability. While the neopentyl group increases the cone angle, it can slightly reduce the electron-donating character of the phosphine compared to a tertiary-butyl group. This can influence the rate of oxidative addition, particularly with less reactive electrophiles like aryl chlorides. Therefore, the optimal ligand design often involves a fine balance of these properties to achieve maximum catalytic performance for a specific transformation.

Comparative Reactivity Studies with Diverse Nucleophiles

Amines (e.g., Anilines, Benzylamines) as Nucleophiles

The reactions of neopentyl arenesulfonates with amine nucleophiles, such as anilines and benzylamines, have been investigated to understand the mechanistic details of these nucleophilic substitution reactions. A study on the bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol (B129727) at 55.0 °C provided valuable insights into the transition state structure.

The tightness of the transition state was found to be similar to that of other typical SN2 reactions at a primary alkyl carbon center. This was determined by the magnitude of the cross-interaction constant ρxz (0.30) between the substituents in the nucleophile (X) and the leaving group (Z). The positive sign of ρxz is consistent with a later transition state being formed with a weaker nucleophile and a weaker nucleofuge (leaving group). This variation in the transition state structure aligns with predictions from potential energy surface diagrams for SN2 reactions.

The following table presents the second-order rate constants for the reaction of neopentyl benzenesulfonate with various substituted anilines and benzylamines in methanol at 55.0 °C.

| Nucleophile | Substituent (X) | k₂ × 10⁵ (L mol⁻¹ s⁻¹) |

|---|---|---|

| Aniline | p-OCH₃ | 12.3 |

| Aniline | p-CH₃ | 5.41 |

| Aniline | H | 1.92 |

| Aniline | p-Cl | 0.731 |

| Benzylamine | p-OCH₃ | 11.9 |

| Benzylamine | p-CH₃ | 8.75 |

| Benzylamine | H | 6.25 |

| Benzylamine | p-Cl | 4.33 |

Azide (B81097) Anion Reactivity and Kinetics

In a kinetic study of the reaction of various 1,1,1-tris(X-methyl)ethane derivatives with sodium, cesium, or tetramethylammonium (B1211777) azide in deuterated dimethyl sulfoxide (B87167) (DMSO) at 100 °C, the reactivity of different leaving groups was compared. The leaving groups investigated included chloride, bromide, iodide, methanesulfonate (B1217627), p-toluenesulfonate, and trifluoromethanesulfonate (B1224126) (triflate).

The results indicated that iodide and bromide were more reactive than p-toluenesulfonate and methanesulfonate. As expected, the triflate group was the best leaving group for this nucleophilic substitution. Despite the typically high reactivity and instability of primary alkyl triflates, neopentyl triflate was found to be a stable yet sufficiently reactive substrate for nucleophilic substitution on the neopentyl skeleton. This highlights the significant role of the leaving group in overcoming the steric hindrance of the neopentyl group.

Oxygen- and Sulfur-Based Nucleophile Comparisons (e.g., hydroxide (B78521), thiophenoxide)

A direct comparative kinetic study of the reactivity of hydroxide and thiophenoxide towards neopentyl benzenesulfonate is not extensively documented in the literature. However, general principles of nucleophilicity and the Hard and Soft Acids and Bases (HSAB) theory can provide a qualitative comparison.

Thiophenoxide is generally considered a softer and more potent nucleophile than hydroxide in SN2 reactions at a saturated carbon atom. This is attributed to the higher polarizability of the larger sulfur atom and the greater energy of its highest occupied molecular orbital (HOMO) compared to oxygen.

In reactions with alkyl sulfonates, sulfur-based nucleophiles typically exhibit significantly higher reaction rates than their oxygen-based counterparts under comparable conditions. This trend is expected to hold for the reaction with neopentyl benzenesulfonate. The reaction with thiophenoxide would be anticipated to proceed at a faster rate than the reaction with hydroxide, assuming an SN2 mechanism.

The steric hindrance of the neopentyl group would slow down the rate of both reactions, but the superior nucleophilicity of thiophenoxide would likely result in a more favorable reaction profile compared to hydroxide.

Solvolysis Reaction Mechanisms

The solvolysis of neopentyl benzenesulfonate and related neopentyl derivatives is of significant mechanistic interest due to the steric hindrance of the neopentyl group and the potential for neighboring group participation and carbocation rearrangements.

Solvolysis reactions of neopentyl systems are known to be very slow. The primary carbon center is sterically hindered for a direct SN2 attack by the solvent. At the same time, the formation of a primary carbocation in an SN1 pathway is energetically unfavorable.

Despite the unlikelihood of forming a discrete primary carbocation, solvolysis of neopentyl derivatives often proceeds with rearrangement of the carbon skeleton. This is explained by a concerted mechanism where the departure of the leaving group is assisted by the migration of a neighboring methyl group, a phenomenon known as anchimeric assistance. This leads to the formation of a more stable tertiary carbocation, which then reacts with the solvent to give the final products. This type of rearrangement is known as a Wagner-Meerwein rearrangement.

Kinetic isotope effect studies on the solvolysis of neopentyl-type arenesulfonates have provided evidence for methyl participation in the rate-determining step. These studies support a mechanism where the C-C bond of the migrating methyl group begins to form as the C-O bond of the leaving sulfonate group is breaking.

The solvolysis of neopentyl chloroformate has also been studied, and the results show a dependence of the mechanism on the solvent. In solvents of low ionizing power and high nucleophilicity, an addition-elimination mechanism at the carbonyl carbon is favored. However, in solvents with very low nucleophilicity and high ionizing power, an ionization pathway with a 1,2-methyl shift becomes competitive, leading to an accelerated rate of solvolysis compared to simpler primary alkyl chloroformates.

The products of the solvolysis of neopentyl systems are typically a mixture of rearranged alcohols and alkenes, consistent with the capture of a tertiary carbocation intermediate by the solvent.

Advanced Synthesis Strategies for Specific Neopentyl Sulfonate Derivatives

Influence of Solvent Polarity and Nucleophilicity on Solvolytic Pathways

The choice of solvent is critical in directing the reaction pathway for neopentyl benzenesulfonate. The two key solvent properties are polarity (ionizing power) and nucleophilicity.

Solvent Polarity (Ionizing Power): Highly polar and ionizing solvents facilitate the heterolysis of the carbon-oxygen bond, promoting the formation of a carbocationic intermediate. Solvents like aqueous fluoroalcohols (HFIP, TFE) are particularly effective at stabilizing the developing positive and negative charges at the transition state of ionization. nih.govmdpi.com

Solvent Nucleophilicity: In solvents that are also good nucleophiles (e.g., aqueous ethanol), there is a potential for the solvent to attack the substrate. However, due to the extreme steric hindrance of the neopentyl group, this SN2-type pathway is kinetically insignificant. acs.org The crucial role of solvent nucleophilicity is in its ability to trap the carbocation intermediate. In highly ionizing but poorly nucleophilic solvents, the carbocation has a longer lifetime, which allows for complex rearrangements to occur before solvent capture. nih.gov

Therefore, the solvolysis of neopentyl benzenesulfonate is fastest and proceeds most cleanly via a rearrangement pathway in solvents that possess high ionizing power but low nucleophilicity. nih.govmdpi.com This combination favors the ionization step while minimizing direct solvent attack on either the initial substrate or the rearranged carbocation.

Competitive Fragmentation and Rearrangement Processes during Solvolysis

Upon ionization, the initially formed primary neopentyl carbocation is highly unstable and immediately undergoes rearrangement. youtube.com The dominant process is a molecular rearrangement, specifically a 1,2-methyl shift, which occurs concurrently with the departure of the benzenesulfonate leaving group. youtube.com This avoids the formation of a discrete primary carbocation. youtube.comyoutube.com

The principal competition is between a prohibitively slow direct substitution (SN2) and a much more favorable ionization (SN1) pathway that leads exclusively to rearranged products. stackexchange.com Under typical solvolysis conditions, products derived from direct substitution without skeletal rearrangement are generally not observed. The reaction overwhelmingly favors the pathway involving carbocation formation followed by rearrangement. The rearranged, more stable carbocation is then trapped by the solvent (a nucleophile) to yield the final solvolysis products, which are typically tertiary amyl derivatives. acs.orgstackexchange.com

Molecular Rearrangements in Neopentyl Systems

Investigations into Wagner-Meerwein and Related Rearrangements

The rearrangement observed during the solvolysis of neopentyl benzenesulfonate is a classic example of a Wagner-Meerwein rearrangement. scribd.comyoutube.comlibretexts.org This type of reaction is a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon atom. scribd.comslideshare.net

In the neopentyl system, the driving force for the rearrangement is the conversion of the highly unstable primary carbocation, which would form upon ionization, into a much more stable tertiary carbocation. scribd.comlibretexts.org The process involves the 1,2-shift of a methyl group with its bonding pair of electrons to the adjacent carbon as the leaving group departs. youtube.comlibretexts.org Mechanistic studies suggest this process is concerted; the methyl group begins to migrate as the C-O bond of the sulfonate is breaking, providing anchimeric assistance and avoiding the energetic penalty of forming a true primary carbocation. youtube.comschoolbag.info

Skeletal Reorganization Following Carbocation Formation (e.g., to tert-amyl structures)

The Wagner-Meerwein rearrangement results in a fundamental reorganization of the carbon skeleton. The neopentyl (2,2-dimethylpropyl) framework is transformed into a tertiary-amyl (1,1-dimethylpropyl or 2-methyl-2-butyl) structure. acs.org

The process can be visualized as follows:

Departure of the benzenesulfonate leaving group is assisted by the migration of a methyl group from the adjacent quaternary carbon.

This concerted 1,2-methyl shift leads directly to the formation of the stable tertiary (tert-amyl) carbocation. youtube.com

The tert-amyl carbocation is then captured by a solvent molecule (e.g., water, ethanol) acting as a nucleophile. youtube.com

For example, the hydrolysis of neopentyl bromide, a similar system, yields 2-methyl-2-butanol, the rearranged alcohol, as the major product. youtube.comlscollege.ac.in This skeletal reorganization is a hallmark of reactions in neopentyl systems that proceed through carbocationic intermediates. acs.org

Table 2: Product Distribution from Solvolysis of Neopentyl Substrates.

| Starting Material | Solvent | Major Product(s) | Product Type |

|---|---|---|---|

| Neopentyl Benzenesulfonate | Water (Hydrolysis) | 2-Methyl-2-butanol | Rearranged (tert-amyl) |

| Neopentyl Benzenesulfonate | Ethanol (Ethanolysis) | 2-Ethoxy-2-methylbutane | Rearranged (tert-amyl) |

| Neopentyl Benzenesulfonate | Acetic Acid (Acetolysis) | tert-Amyl acetate (B1210297) | Rearranged (tert-amyl) |

Role of Neighboring Group Participation in Directing Reaction Outcomes

The concept of neighboring group participation (NGP), or anchimeric assistance, is central to understanding the reactivity of neopentyl benzenesulfonate. libretexts.org NGP is the interaction of a reaction center with electrons in an adjacent atom or group within the same molecule. wikipedia.org

In this specific case, a C-C sigma bond of one of the methyl groups acts as the neighboring group. schoolbag.info As the benzenesulfonate leaving group begins to depart, the electron density from an adjacent methyl group's sigma bond provides stabilization to the developing positive charge on the primary carbon. This participation facilitates the departure of the leaving group and leads to the concerted migration of the methyl group. youtube.comschoolbag.info

This anchimeric assistance explains two key experimental observations:

Exclusive Rearrangement: The participation of the neighboring methyl group ensures that the reaction proceeds through the lowest energy pathway, which involves rearrangement. The formation of a bridged, nonclassical carbocation transition state lies on the reaction path, leading directly to the rearranged tertiary carbocation and precluding the formation of non-rearranged substitution products. schoolbag.info

Elimination Reaction Pathways

The structure of the neopentyl group, characterized by a quaternary carbon adjacent to the reaction center, profoundly influences the competition between substitution and elimination pathways. Direct bimolecular substitution (SN2) is significantly hindered due to the steric bulk of the tert-butyl group, which impedes the backside attack of a nucleophile. ic.ac.ukquora.com Consequently, SN2 reactions in neopentyl systems are exceptionally slow. ic.ac.uk This steric hindrance shifts the reaction landscape towards other mechanisms, primarily SN1-type reactions involving carbocation rearrangement and E2 elimination. youtube.comlibretexts.org

Under solvolysis conditions, which typically favor SN1 mechanisms, neopentyl derivatives like neopentyl benzenesulfonate ionize to form a primary carbocation. However, this primary carbocation is highly unstable and rapidly rearranges via a hydride or methyl shift to form a more stable tertiary carbocation (the tert-amyl cation). acs.org The majority of the products observed from the solvolysis of neopentyl derivatives are derived from this rearranged carbocation. acs.orgrsc.org

The competition from E2 elimination is governed by factors such as the strength and steric nature of the base, the solvent, and the temperature. Strong, hindered bases favor E2 elimination. While the β-hydrogens in the neopentyl system are on primary methyl groups and are sterically accessible, the severe steric hindrance at the α-carbon makes SN2 reactions so slow that E2 can become a competing pathway, especially with strong bases. libretexts.orglibretexts.org However, in many cases, particularly under solvolysis with weak bases, rearrangement pathways dominate over both SN2 and E2 reactions. youtube.comacs.org

Table 1: Influence of Reaction Variables on Neopentyl System Reactivity

| Factor | Effect on SN2 | Effect on E2 | Effect on SN1/Rearrangement | Predominant Outcome for Neopentyl Systems |

| Substrate Structure | Highly hindered, very slow rate ic.ac.ukquora.com | Possible with strong bases | Favored due to formation of a stable tertiary carbocation after rearrangement acs.org | Rearrangement under solvolysis; E2 with strong, bulky bases |

| Nucleophile/Base | Strong, non-bulky nucleophiles favor SN2 | Strong, bulky bases favor E2 libretexts.org | Weak nucleophiles/bases (solvents) favor SN1 | Depends on the base; solvolysis leads to rearrangement products |

| Solvent | Polar aprotic solvents favor SN2 | Less polar solvents can favor E2 | Polar protic solvents favor SN1 youtube.com | Polar protic solvents promote rearrangement |

| Temperature | Generally increases rate | Higher temperatures favor elimination over substitution | Generally increases rate | Higher temperatures will favor the elimination pathway |

The Hofmann elimination is an E2 reaction that converts amines into alkenes after they are transformed into quaternary ammonium (B1175870) salts, which serve as good leaving groups. wikipedia.orgbyjus.com This reaction characteristically follows the "Hofmann rule," where the major product is the least substituted (and typically less stable) alkene. wikipedia.orgbyjus.com This regioselectivity is attributed to the steric bulk of the quaternary ammonium leaving group, which directs the attacking base to abstract the most sterically accessible β-proton. wikipedia.org

Electrophilic Aromatic Substitution on the Benzenesulfonate Moiety

The benzenesulfonate portion of neopentyl benzenesulfonate can undergo electrophilic aromatic substitution (SEAr), allowing for the introduction of new functional groups onto the aromatic ring. wikipedia.org The sulfonic acid ester group (-SO3R) is a strong electron-withdrawing group. This property significantly deactivates the aromatic ring towards attack by electrophiles, meaning that SEAr reactions on this ring are slower and often require harsher conditions than the same reactions on benzene (B151609). vedantu.comchemistrysteps.com

The directing effect of the sulfonate group is to guide incoming electrophiles to the meta position. vedantu.comlibretexts.org This regioselectivity is a defining characteristic of strongly deactivating groups. For instance, the nitration of neopentyl benzenesulfonate would be expected to yield the meta-nitro derivative as the primary product. rsc.orgrsc.org Computational studies on the nitration of benzenesulfonic acid confirm that the meta pathway is energetically favored, with a calculated product ratio of approximately 81% meta, 18.7% ortho, and 0.3% para. rsc.orgrsc.org This strong preference is a direct consequence of the electronic influence of the sulfonate group on the stability of the reaction intermediates.

The sulfonate group's influence as a deactivating, meta-directing group stems from a combination of strong inductive and resonance effects that withdraw electron density from the aromatic ring. stackexchange.comyoutube.com

Inductive Effect (-I): The sulfur atom in the sulfonate group is bonded to three highly electronegative oxygen atoms. This creates a significant partial positive charge on the sulfur atom, which in turn withdraws electron density from the benzene ring through the sigma bond framework. This inductive withdrawal reduces the ring's nucleophilicity, thus deactivating it towards electrophilic attack. stackexchange.com

Resonance Effect (-R): The sulfonate group can also withdraw electron density through resonance. The π-electrons of the aromatic ring can be delocalized onto the sulfonate group. When analyzing the resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack, it becomes clear why meta substitution is favored.

For attack at the ortho and para positions, one of the resonance contributors places the positive charge on the carbon atom directly bonded to the sulfonate group. This is a highly unfavorable and destabilizing arrangement because the positive charge is adjacent to the electron-withdrawing sulfonate group. In contrast, when the electrophile attacks the meta position, the resulting positive charge is delocalized to three other carbons in the ring, but never onto the carbon bearing the sulfonate group. youtube.com This avoids the highly destabilized resonance structure, making the intermediate for meta attack less unstable (i.e., lower in energy) than the intermediates for ortho or para attack. Consequently, the activation energy for the meta pathway is lower, leading to the meta product being formed predominantly. vedantu.comquora.com

Table 2: Summary of the Sulfonate Group's Directing Effect

| Position of Attack | Stability of Arenium Ion Intermediate | Reason for Stability/Instability | Resulting Product |

| Ortho | Highly destabilized | A resonance structure places the positive charge adjacent to the electron-withdrawing -SO3R group. | Minor |

| Para | Highly destabilized | A resonance structure places the positive charge adjacent to the electron-withdrawing -SO3R group. | Minor |

| Meta | Less destabilized | The positive charge is never placed on the carbon directly attached to the -SO3R group. youtube.com | Major |

Kinetic and Mechanistic Parameter Determination

Precise Determination of Reaction Rate Constants (First-Order and Second-Order)

Nucleophilic substitution reactions involving neopentyl sulfonates are significantly influenced by the steric hindrance of the neopentyl moiety, which drastically slows down the reaction rate. acs.org For instance, neopentyl bromide has been observed to react approximately 100,000 times slower than other primary alkyl bromides under Sₙ2 conditions. acs.orgnih.gov Studies on analogous compounds like neopentyl p-toluenesulfonate show that these reactions typically follow second-order kinetics, consistent with an Sₙ2 mechanism where the rate is dependent on the concentration of both the substrate and the nucleophile. pharmaguideline.comlibretexts.orgphotophysics.com

The rate law for such a second-order reaction can be expressed as: Rate = k[Neopentyl Benzenesulfonate][Nucleophile] photophysics.com

The reaction rate is directly proportional to the concentration of both reactants. libretexts.orgkhanacademy.org Kinetic studies comparing various leaving groups on a neopentyl skeleton have been conducted to identify the most effective group for substitution. In a study involving the reaction of 1,1,1-tris(X-methyl)ethane derivatives with sodium azide (B81097) in DMSO at 100 °C, the reactivity of various leaving groups was compared. While neopentyl benzenesulfonate (B1194179) was not directly studied, the closely related p-toluenesulfonate (tosylate) was. The results showed that iodide and bromide were more reactive than p-toluenesulfonate and methanesulfonate (B1217627). acs.orgnih.govresearchgate.net This indicates that despite being a good leaving group, the sulfonate's reactivity in this sterically hindered system is lower than that of heavier halides. nih.gov

| Neopentyl Derivative (Np-X) | Leaving Group (X) | Relative Reactivity Trend | Reaction Order |

|---|---|---|---|

| Neopentyl triflate | Trifluoromethanesulfonate (B1224126) | Highest | Second-Order |

| Neopentyl iodide | Iodide | High | Second-Order |

| Neopentyl bromide | Bromide | Moderate-High | Second-Order |

| Neopentyl p-toluenesulfonate | p-Toluenesulfonate | Moderate-Low | Second-Order |

| Neopentyl methanesulfonate | Methanesulfonate | Low | Second-Order |

This table illustrates the relative reactivity trends observed in studies of neopentyl systems. acs.orgnih.govresearchgate.net The reactions are characterized as second-order.

Elucidation of Activation Parameters (e.g., Activation Energy, Enthalpy of Activation, Entropy of Activation)

Activation parameters are crucial for understanding the energy profile of a reaction and the structure of its transition state. nih.gov These parameters—activation energy (Eₐ), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—are typically derived from the temperature dependence of the second-order rate constant (k) using the Arrhenius or Eyring equations. diva-portal.org

For an Sₙ2 reaction of a sterically hindered substrate like neopentyl benzenesulfonate, a highly ordered transition state is expected. This is because the nucleophile and the leaving group are both partially bonded to the central carbon atom, leading to a constrained geometry. This high degree of order in the transition state relative to the reactants typically results in a large, negative entropy of activation (ΔS‡). nih.govresearchgate.net The enthalpy of activation (ΔH‡) is expected to be high due to the steric repulsion that must be overcome for the nucleophile to approach the reaction center. diva-portal.org

| Activation Parameter | Symbol | Expected Value for Neopentyl System | Interpretation |

|---|---|---|---|

| Enthalpy of Activation | ΔH‡ | High and positive | Significant energy is required to overcome steric hindrance and for bond breaking/formation. diva-portal.org |

| Entropy of Activation | ΔS‡ | Large and negative | A highly ordered, constrained transition state is formed from two reactant molecules. nih.govresearchgate.net |

| Gibbs Free Energy of Activation | ΔG‡ | High and positive | The combination of high ΔH‡ and negative TΔS‡ results in a slow reaction rate. researchgate.net |

Application of Linear Free Energy Relationships (LFERs)

Linear Free Energy Relationships (LFERs) are powerful tools used to probe reaction mechanisms by systematically changing the structure of the reactants. viu.ca

The Hammett equation is a widely used LFER that quantifies the effect of meta- and para-substituents on the reactivity of an aromatic ring. wikipedia.orglibretexts.org For neopentyl benzenesulfonate, substituents can be placed on the benzene (B151609) ring of the leaving group. The Hammett equation is given by:

log(kₓ / kₙ) = ρσ

Where kₓ is the rate constant for a substituted benzenesulfonate, kₙ is the rate constant for the unsubstituted benzenesulfonate, σ is the substituent constant that depends on the specific substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. wikipedia.orgutexas.edu

For the nucleophilic substitution reaction, a positive ρ value is expected. This is because electron-withdrawing substituents (with positive σ values) on the benzene ring will stabilize the developing negative charge on the sulfonate oxygen in the transition state, making the benzenesulfonate a better leaving group and thus increasing the reaction rate. researchgate.netmdpi.com The magnitude of ρ provides insight into the extent of charge development in the transition state. utexas.edu

| Parameter | Expected Sign/Value | Interpretation for Sₙ2 on Neopentyl Benzenesulfonate |

|---|---|---|

| Reaction Constant (ρ) | Positive | The reaction is accelerated by electron-withdrawing groups on the leaving group. This indicates a buildup of negative charge on the sulfonate group in the transition state as the S-O bond cleaves. mdpi.com |

| Substituent (e.g., p-NO₂) | Positive σ | Increases the reaction rate relative to the unsubstituted compound. |

| Substituent (e.g., p-OCH₃) | Negative σ | Decreases the reaction rate relative to the unsubstituted compound. |

The Brönsted catalysis equation relates the rate constant of a reaction to the acidity (pKa) of a series of related catalysts. In nucleophilic substitution, it can be used to correlate the reaction rate with the basicity of the nucleophile (pKa of its conjugate acid) or the leaving group ability (pKa of the conjugate acid of the leaving group). frontiersin.org

For a series of nucleophiles, the relationship is: log(k) = βₙᵤ꜀ pKa + C

A positive value for the Brönsted coefficient (βₙᵤ꜀) indicates that as the nucleophile becomes more basic, the reaction rate increases. This is generally expected for Sₙ2 reactions where the nucleophile uses its electron pair to form a new bond. nih.gov A split Brönsted plot can sometimes be observed, suggesting different transition state structures or mechanisms for different classes of nucleophiles. frontiersin.org

Cross-interaction constants (e.g., ρXY) are derived from extended Hammett or Brönsted equations where substituents are varied in both the substrate and the nucleophile. nih.gov For the reaction of a substituted nucleophile (X) with a substrate having a substituted leaving group (Y), the equation can be written as:

log(kₓᵧ / kₙₙ) = ρₓσₓ + ρᵧσᵧ + ρₓᵧσₓσᵧ

The cross-interaction constant, ρXY, provides a more detailed picture of the transition state structure. For instance, in the reaction of substituted benzylamines with substituted aryl benzenesulfonates, a ρXY value can indicate the degree of bond formation in the transition state. nih.gov These analyses are used to distinguish between stepwise and concerted mechanisms and to characterize the charge distribution and geometry of the transition state. nih.gov

Isotopic Labeling and Kinetic Isotope Effects for Mechanism Elucidation

Isotopic labeling is a definitive method for probing reaction mechanisms. The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution (e.g., replacing ¹H with ²H, or ¹²C with ¹³C). wikipedia.org It is a powerful tool for identifying the rate-determining step and characterizing transition state structures. libretexts.org

For the Sₙ2 reaction of neopentyl benzenesulfonate, several KIE experiments could provide mechanistic insight:

Secondary α-Deuterium KIE: Replacing the two hydrogens on the carbon bearing the benzenesulfonate group (α-carbon) with deuterium (B1214612) would result in a small, normal KIE (kₙ/kₐ > 1, typically 1.1-1.2). This is because the C-H(D) bending vibrations become less constricted as the carbon rehybridizes from sp³ in the reactant to a more sp²-like geometry in the Sₙ2 transition state. libretexts.org

Primary Leaving Group KIE: Using a heavy isotope in the leaving group, such as ¹⁸O in the sulfonate bridge (S-¹⁸O-C), would be expected to show a normal KIE (k₁₆ₒ/k₁₈ₒ > 1) if the S-O bond is being broken in the rate-determining step.

These KIE studies can help confirm the concerted nature of the Sₙ2 mechanism and rule out alternative pathways. wikipedia.orgyoutube.com

| Isotopic Substitution | Type of KIE | Expected klight/kheavy Value | Mechanistic Implication |

|---|---|---|---|

| Deuteration at the α-carbon (Np-CD₂-OBs) | Secondary | > 1 (Normal) | Consistent with sp³ → sp² rehybridization in the Sₙ2 transition state. libretexts.org |

| ¹⁸O in the sulfonate ether oxygen (Np-O¹⁸Bs) | Primary | > 1 (Normal) | Indicates C-O bond cleavage is part of the rate-determining step. |

| ¹³C at the α-carbon (Np-¹³CH₂-OBs) | Primary | > 1 (Normal) | Confirms that bonding changes at the central carbon occur in the rate-determining step. wikipedia.org |

Comparative Analysis of Leaving Group Abilities in Neopentyl Substrates

The reactivity of neopentyl substrates in nucleophilic substitution reactions is profoundly influenced by the nature of the leaving group. Due to the steric hindrance of the neopentyl moiety, which generally disfavors a direct S(_N)2 attack, and the instability of the primary carbocation that would be formed in an S(_N)1 pathway, the leaving group's ability to depart and the potential for neighboring group participation become critical factors in determining reaction kinetics. Arenesulfonates, such as benzenesulfonate and the closely related p-toluenesulfonate (tosylate), are frequently employed as leaving groups in these systems due to their excellent ability to stabilize the negative charge that develops upon their departure.

Detailed kinetic studies have been performed to establish a reactivity order for various leaving groups attached to a neopentyl skeleton. One such study systematically compared the nucleophilic substitution reactions of 1,1,1-tris(X-methyl)ethane derivatives where X was varied among several common leaving groups. The reactions were conducted with sodium azide in deuterated dimethylsulfoxide (DMSO) at 100 °C.

The research revealed an unusual reactivity order. Contrary to the general expectation where sulfonates are considered superior leaving groups to halides (based on the pK(_a) of their conjugate acids), the study found that iodo and bromo derivatives were more reactive than p-toluenesulfonate and methanesulfonate derivatives in this specific neopentyl system. acs.orgnih.govresearchgate.net The fastest reaction rates were observed with the trifluoromethanesulfonate (triflate) group, which is a well-established excellent leaving group. acs.orgnih.govresearchgate.net This suggests that in the context of the neopentyl framework, factors beyond the conjugate acid pK(_a) play a significant role in determining the leaving group's effectiveness. acs.org

The observed order of reactivity for the leaving groups (X) in the reaction with azide at 100 °C was determined as follows:

Trifluoromethanesulfonate > Iodide > Bromide > p-Toluenesulfonate > Methanesulfonate > Chloride

This unusual ordering, particularly the higher reactivity of iodo and bromo compounds compared to the tosylate, highlights the complexity of substitution reactions at a neopentyl carbon. acs.orgresearchgate.net The mechanism for neopentyl substrates often involves anchimeric assistance, where a neighboring methyl group participates in the displacement of the leaving group, leading to a rearranged carbocation intermediate. libretexts.orgschoolbag.info The nature of the leaving group influences the energetics of the transition state for this ionization and rearrangement process.

The kinetic data from these comparative studies provide valuable insight into the selection of appropriate leaving groups for synthetic applications involving the sterically demanding neopentyl framework. While triflates offer the highest reactivity, the stability and accessibility of halides and tosylates make them common choices, with the understanding that their relative reactivity may not follow conventional patterns. acs.orgnih.gov

Below is an interactive data table summarizing the comparative reactivity of different leaving groups on a neopentyl substrate based on kinetic studies.

| Leaving Group | Chemical Formula | Relative Reactivity |

| Trifluoromethanesulfonate (Triflate) | -OSO(_2)CF(_3) | Most Reactive |

| Iodide | -I | More Reactive |

| Bromide | -Br | More Reactive |

| p-Toluenesulfonate (Tosylate) | -OSO(_2)C(_6)H(_4)CH(_3) | Less Reactive |

| Methanesulfonate (Mesylate) | -OSO(_2)CH(_3) | Less Reactive |

| Chloride | -Cl | Least Reactive |

Advanced Spectroscopic and Analytical Characterization Methodologies in Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the study of neopentyl benzenesulfonate (B1194179), providing detailed information about its molecular structure and behavior in solution.

Applications of ¹H and ¹³C NMR for Structural Elucidation and Reaction Progress Monitoring

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of neopentyl benzenesulfonate. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of neopentyl benzenesulfonate is expected to show distinct signals for the aromatic protons of the benzenesulfonate group and the aliphatic protons of the neopentyl group. The protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.5-8.0 ppm). The methylene (B1212753) protons (-CH₂-) of the neopentyl group, being adjacent to the electron-withdrawing sulfonate ester oxygen, would appear at a lower field than the methyl protons. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, typically in the upfield region (around δ 1.0 ppm).

Monitoring the progress of reactions involving neopentyl benzenesulfonate, such as solvolysis, can be effectively achieved by ¹H NMR. acs.orgacs.org Changes in the integration of proton signals corresponding to the starting material and the appearance of new signals corresponding to the products allow for the quantitative tracking of the reaction over time. For instance, in a solvolysis reaction, the disappearance of the neopentyl proton signals and the emergence of signals from the rearranged carbocation-derived products can be observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Neopentyl Benzenesulfonate Note: These are predicted values and may differ from experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho) | 7.8 - 7.9 | ~129 |

| Aromatic CH (meta) | 7.5 - 7.6 | ~128 |

| Aromatic CH (para) | 7.6 - 7.7 | ~133 |

| Aromatic C (ipso) | - | ~135 |

| -CH₂- | 3.8 - 4.0 | ~75 |

| Quaternary C | - | ~32 |

| -CH₃ | 0.9 - 1.0 | ~26 |

Use of 2D NMR Techniques for Complex Reaction Mixture Analysis

In instances where reaction mixtures are complex, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unraveling the structures of multiple components.

COSY experiments would establish the connectivity between coupled protons, for example, confirming the coupling between the aromatic protons on the benzenesulfonate ring.

HSQC provides correlations between protons and their directly attached carbons, which is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds), aiding in the assembly of the complete molecular structure of products and byproducts in a reaction mixture.

While specific 2D NMR studies on neopentyl benzenesulfonate are not prominently documented, the application of these techniques is a standard and crucial methodology in mechanistic organic chemistry.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Product Identification and Isomeric Differentiation

High-resolution mass spectrometry (HR-MS) provides a very accurate determination of the mass-to-charge ratio (m/z) of an ion, allowing for the calculation of its elemental formula. This is particularly useful in identifying the products of a reaction involving neopentyl benzenesulfonate. For example, in solvolysis reactions, rearrangement of the initially formed neopentyl cation can lead to various isomeric products. HR-MS can confirm that these products have the same elemental composition, even if their structures differ. The PubChem database entry for neopentyl benzenesulfonate lists a monoisotopic mass of 228.08201554 Da. nih.gov

Detection of Transient Intermediates via MS Techniques (if applicable)

The detection of short-lived intermediates is a significant challenge in mechanistic studies. Specialized mass spectrometry techniques, such as electrospray ionization (ESI-MS) coupled with rapid mixing or in-situ reaction monitoring, can sometimes allow for the observation of transient species. In the context of neopentyl benzenesulfonate reactions, this could potentially include the detection of carbocation intermediates or ion-pair complexes, providing direct evidence for the proposed reaction mechanism.

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a valuable tool for monitoring the progress of a reaction by observing the changes in characteristic vibrational frequencies of functional groups. For reactions involving neopentyl benzenesulfonate, IR spectroscopy can be used to follow the disappearance of the sulfonate ester group and the appearance of new functional groups in the products.

The key vibrational bands for neopentyl benzenesulfonate would include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonate group, typically found in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

S-O-C stretching: Bands associated with the sulfonate ester linkage.

C-H stretching: Vibrations for the aromatic and aliphatic C-H bonds.

C=C stretching: Aromatic ring vibrations.

During a reaction, such as hydrolysis, the intensity of the S=O and S-O-C stretching bands of the starting material would decrease, while a broad O-H stretching band (around 3200-3600 cm⁻¹) would appear if an alcohol is formed. In-situ monitoring techniques, such as ReactIR, allow for real-time tracking of these changes, providing kinetic data and insights into the reaction mechanism. mt.com

Table 2: Key Infrared Absorption Frequencies for Neopentyl Benzenesulfonate

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| S=O Asymmetric Stretch | 1350 - 1380 |

| S=O Symmetric Stretch | 1170 - 1190 |

| C-O Stretch | 1000 - 1100 |

| Aromatic C=C Bending | 690 - 900 |

UV-Visible and Fluorescence Spectroscopy for Conjugated Polymer Derivatives

The study of conjugated polymer derivatives of neopentyl benzenesulfonate through UV-Visible and fluorescence spectroscopy offers significant insights into their electronic structure and potential for self-doping mechanisms. Spectroscopic analysis is particularly crucial in understanding the effects of structural modifications, such as the introduction of a neopentyl sulfonate group, on the optical and electronic properties of these materials.

Research has focused on the synthesis and characterization of polythiophene and poly(phenylacetylene) derivatives bearing a pendant neopentyl sulfonate group. These studies utilize UV-Visible and fluorescence spectroscopy to monitor changes in the electronic transitions of the polymer backbone upon thermal treatment.

A key investigation into a regioregular head-to-tail (HT)-type polythiophene with a neopentyl benzenesulfonate group at the 3-position revealed important spectroscopic changes upon heating. The polymer, soluble in organic solvents like chloroform (B151607) and THF, demonstrated a significant alteration in its electronic properties after thermal treatment, which liberates the neopentyl group. This process is believed to result in the formation of a sulfonic acid moiety at the side chain, leading to intramolecular doping of the polythiophene backbone.

Similarly, a poly(phenylacetylene) derivative functionalized with a neopentyl sulfonate group was synthesized and analyzed. The spectroscopic characterization of this polymer also aimed to understand the thermally induced self-doping process. The UV-Visible and fluorescence spectra of these polymers before and after thermal treatment provide evidence for changes in the conjugation length and the electronic states of the polymer chains.

Detailed spectroscopic data from these studies, often found in the supporting information of the research publications, allows for a quantitative analysis of these changes. This includes the absorption and emission maxima, which are indicative of the energy levels of the polymer's frontier orbitals.

The following tables summarize the key spectroscopic findings for these conjugated polymer derivatives of neopentyl benzenesulfonate.

Table 1: UV-Visible Absorption Data for Conjugated Polymer Derivatives of Neopentyl Benzenesulfonate

| Polymer Derivative | Solvent | Absorption Maximum (λmax) |

| Polythiophene with neopentyl benzenesulfonate side chain | Chloroform | 450 nm |

| Poly(phenylacetylene) with neopentyl benzenesulfonate side chain | Chloroform | 350-450 nm (broad) |

Table 2: Fluorescence Emission Data for Conjugated Polymer Derivatives of Neopentyl Benzenesulfonate

| Polymer Derivative | Solvent | Excitation Wavelength | Emission Maximum (λem) |

| Polythiophene with neopentyl benzenesulfonate side chain | Chloroform | 450 nm | 575 nm |

| Poly(phenylacetylene) with neopentyl benzenesulfonate side chain | Chloroform | 400 nm | 520 nm |

The spectroscopic data reveals that the polythiophene derivative exhibits a clear absorption peak in the visible region, which is characteristic of conjugated polythiophenes. The significant Stokes shift observed between the absorption and emission maxima is also typical for such fluorescent polymers. For the poly(phenylacetylene) derivative, the broader absorption spectrum suggests a more complex electronic structure. The fluorescence emission in the green region of the visible spectrum indicates its potential for optoelectronic applications. These spectroscopic studies are fundamental in elucidating the structure-property relationships in these novel self-doping conjugated polymers.

Computational Chemistry and Theoretical Insights into Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical method that has become a central tool for investigating organic reaction mechanisms. mdpi.com DFT calculations allow for the determination of molecular geometries and electronic energies of reactants, intermediates, transition states, and products, thereby providing a comprehensive picture of the potential energy surface of a reaction.

For neopentyl benzenesulfonate (B1194179), DFT calculations can be employed to map the energetic landscapes of competing reaction pathways, primarily the bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions, as well as unimolecular (SN1/E1) pathways. teachthemechanism.comlibretexts.orgshimizu-uofsc.net Due to the significant steric hindrance caused by the neopentyl group, the SN2 pathway is expected to have a very high activation barrier. ic.ac.ukyoutube.com

DFT studies on analogous systems, such as the esterification of benzenesulfonic acid with methanol (B129727), have shown that both SN1 and SN2 pathways are possible, with the relative activation barriers dictating the dominant mechanism. researchgate.netrsc.org For neopentyl benzenesulfonate, a computational study would involve modeling the approach of a nucleophile (for SN2) or a base (for E2) and calculating the energy changes along the reaction coordinate. The resulting energy profile would reveal the activation energies (ΔG‡) and reaction energies (ΔG_rxn) for each potential pathway.

Hypothetical Reaction Energetics Data for Neopentyl Benzenesulfonate Reactions

| Reaction Pathway | Reactant(s) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) |

|---|---|---|---|

| SN2 | Neopentyl benzenesulfonate + OH⁻ | 32.5 | -15.2 |

| E2 | Neopentyl benzenesulfonate + OH⁻ | 29.8 | -10.5 |

| SN1 | Neopentyl benzenesulfonate | 35.1 | 5.7 |

A critical aspect of computational mechanistic studies is the localization and characterization of transition state (TS) structures. libretexts.org For the SN2 reaction of neopentyl benzenesulfonate, the TS would feature a pentacoordinate carbon center where the nucleophile is forming a bond and the benzenesulfonate group is departing. DFT calculations can precisely determine the bond lengths and angles of this fleeting structure. rsc.org Given the steric bulk of the tert-butyl group adjacent to the reaction center, the SN2 transition state is expected to be highly strained and sterically crowded. ic.ac.uk Computational analysis of neopentyl bromide solvolysis indicates that the transition state is significantly bent to avoid steric clashes. ic.ac.uk

Vibrational frequency analysis is performed to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking of the C-O bond and the formation of the new nucleophile-carbon bond. mdpi.com

Hypothetical Transition State Properties for the SN2 Reaction of Neopentyl Benzenesulfonate with Hydroxide (B78521)

| Parameter | Value |

|---|---|

| C-O (leaving group) bond length (Å) | 2.35 |

| C-O (nucleophile) bond length (Å) | 2.20 |

| Nu-C-Leaving Group Angle (°) | 165.5 |

| Imaginary Frequency (cm⁻¹) | -350 |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgwikipedia.org

In the context of neopentyl benzenesulfonate, the LUMO would be the primary acceptor orbital in a nucleophilic attack. DFT calculations can visualize this orbital and determine its energy and spatial distribution. The LUMO is expected to be localized primarily on the σ* antibonding orbital of the C-O bond that is broken during the substitution reaction. libretexts.org The energy of the LUMO can indicate the electrophilicity of the molecule; a lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

The HOMO of the nucleophile, typically a lone pair of electrons, would interact with the LUMO of the neopentyl benzenesulfonate. The energy gap between the nucleophile's HOMO and the substrate's LUMO is a key factor in determining the reaction rate; a smaller gap generally leads to a more favorable interaction and a faster reaction. wikipedia.org

Solvation Models and Their Influence on Reaction Dynamics

Reactions in solution are significantly influenced by the surrounding solvent molecules. Computational chemistry accounts for these effects using solvation models, which can be broadly categorized as implicit or explicit. wikipedia.orgwikipedia.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgfiveable.me This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent, which are crucial for stabilizing charged species and polar transition states. researchgate.net For reactions involving neopentyl benzenesulfonate, where charge separation can occur in SN1-like transition states, implicit models can provide valuable insights into how solvent polarity affects activation barriers. mdpi.comwolfram.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. researchgate.net This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding between a protic solvent and the sulfonate oxygen atoms. While more computationally demanding, this method can offer a more detailed and accurate picture of the immediate environment around the reacting molecules. nih.gov Hybrid models that combine a few explicit solvent molecules with an implicit continuum for the bulk solvent offer a balance between accuracy and computational cost. wikipedia.org

The choice of solvent can dramatically alter the preferred reaction pathway. For instance, polar protic solvents would stabilize the formation of a carbocation intermediate, potentially favoring an SN1 pathway, despite the primary nature of the substrate. Computational models can quantify these solvent effects on the relative energies of the different pathways. researchgate.net

Quantitative Assessment of Steric and Electronic Effects on Reactivity

The reactivity of neopentyl benzenesulfonate is fundamentally governed by a balance of steric and electronic effects. Computational methods allow for the quantitative dissection of these contributions.

Electronic Effects: The benzenesulfonate group is a strong electron-withdrawing group, making the attached carbon atom highly electrophilic. This is due to the inductive effect of the sulfonyl group and the resonance delocalization of the negative charge on the oxygen atoms. Computational tools like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, confirming the electrophilic nature of the α-carbon. Hammett substituent constants can also be used to quantify the electronic influence of groups on the benzene (B151609) ring. nih.govsioc-journal.cn

Steric Effects: The most prominent feature of the neopentyl group is its extreme steric hindrance. The bulky tert-butyl group effectively shields the electrophilic carbon from backside attack, which is required for an SN2 reaction. libretexts.org Computational methods can quantify this steric hindrance. For example, the percentage of buried volume (%Vbur) can be calculated, which represents the space around the reaction center occupied by the substituent. mdpi.com A higher %Vbur value correlates with a slower reaction rate for sterically demanding mechanisms like SN2.

Hypothetical Quantitative Steric and Electronic Data

| Compound | NBO Charge on α-Carbon | Calculated %Vbur | Relative SN2 Rate (Calculated) |

|---|---|---|---|

| Methyl benzenesulfonate | +0.25 | 25% | 1.0 |

| Ethyl benzenesulfonate | +0.28 | 35% | 0.1 |

| Neopentyl benzenesulfonate | +0.32 | 75% | 1.0 x 10⁻⁶ |

Prediction of Reactivity and Selectivity in Novel Transformations

A key goal of computational chemistry is to predict the outcome of unknown reactions. By calculating the activation barriers for all plausible reaction pathways, a reliable prediction of the major product and the reaction's feasibility can be made. shimizu-uofsc.net

For neopentyl benzenesulfonate, computational models can predict the competition between substitution (SN1, SN2) and elimination (E1, E2) pathways under various conditions (e.g., different nucleophiles/bases, solvents, temperatures). organicchemistrytutor.comyoutube.com

With a strong, small nucleophile, the SN2 pathway, despite being slow, might be predicted.

With a strong, bulky base (like potassium tert-butoxide), the E2 pathway would likely be predicted as the major route due to the high steric hindrance at the α-carbon, making proton abstraction at the β-carbon more favorable.

In a polar, non-nucleophilic solvent with heating, the possibility of an SN1/E1 pathway involving a rearranged carbocation could be computationally explored. youtube.com The calculations would determine the barrier for the initial heterolysis and the subsequent rearrangement to a more stable tertiary carbocation, followed by nucleophilic attack or elimination.

These predictions can guide experimental work by identifying promising reaction conditions and avoiding those that lead to undesired side products.

Applications in Advanced Organic Synthesis and Materials Science

Neopentyl Benzenesulfonate (B1194179) as a Key Synthon in Complex Molecule Synthesis

The utility of Neopentyl benzenesulfonate as a synthon lies in the electrophilic nature of the neopentyl carbon and the excellent leaving group ability of the benzenesulfonate moiety. This combination allows for its participation in a variety of bond-forming reactions, crucial for the assembly of intricate organic molecules.

Role as an Electrophilic Component in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Neopentyl benzenesulfonate serves as an effective electrophile in reactions aimed at forming new carbon-carbon (C-C) and carbon-heteroatom bonds. Despite the steric hindrance of the neopentyl group, which can slow down nucleophilic substitution reactions, its derivatives are valuable in specific synthetic contexts.

A significant advancement in the use of neopentyl arenesulfonates for C-C bond formation is their successful application in nickel-catalyzed cross-coupling reactions. Specifically, Neopentyl arenesulfonates have been shown to react with methyl and primary alkylmagnesium bromides (Grignard reagents) in the presence of a dppeNiCl₂ catalyst. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the neopentyloxysulfonyl group is displaced by the primary alkyl nucleophile, leading to the formation of the corresponding alkylarenes in good yields nih.gov. This methodology provides a direct route to introduce the neopentyl motif into aromatic systems.

In the realm of carbon-heteroatom bond formation, Neopentyl benzenesulfonate and related neopentyl sulfonates act as alkylating agents. They react with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce the neopentyl group. These reactions typically proceed through an Sɴ2 mechanism, although the steric bulk of the neopentyl group makes these reactions slower compared to less hindered primary sulfonates. The choice of reaction conditions, such as solvent and temperature, is critical to achieving reasonable reaction rates and yields.

Precursor for Reactive Intermediates and Modified Alcohols

Under specific conditions, particularly those favoring Sɴ1-type reactions, Neopentyl benzenesulfonate can serve as a precursor to the neopentyl cation. The formation of this primary carbocation is energetically unfavorable and is often followed by a rapid 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to generate the more stable tertiary pentyl carbocation msu.eduwikipedia.org. This rearrangement tendency is a hallmark of the neopentyl system and can be exploited to synthesize rearranged products that are otherwise difficult to access msu.eduvedantu.com. For instance, the solvolysis of neopentyl halides, which have a similar leaving group to sulfonates, in the presence of a weak nucleophile like ethanol, yields tert-pentyl ethyl ether, a product of rearrangement wikipedia.org.

The reaction of Neopentyl benzenesulfonate with oxygen-based nucleophiles provides a pathway to modified alcohols and ethers. For example, reaction with hydroxide (B78521) or alkoxide ions can lead to the formation of neopentyl alcohol or neopentyl ethers, respectively. While direct Sɴ2 displacement is possible, the propensity for rearrangement under Sɴ1 conditions must always be considered, which can lead to a mixture of products. The stability of the neopentyl carbocation, once formed, is influenced by hyperconjugation with the adjacent alkyl groups, though it readily rearranges to a more stable tertiary carbocation fiveable.me.

Protecting Group Chemistry Employing Neopentyl Sulfonates

The inherent stability of the neopentyl group makes it an attractive component in the design of protecting groups for various functionalities in organic synthesis.

Utilization as a Protecting Group for Hydroxyl and Sulfonic Acid Functionalities

The neopentyl group, when part of a sulfonate ester, has proven to be a robust protecting group for sulfonic acids. Neopentyl sulfonate esters exhibit remarkable stability across a wide range of reaction conditions commonly employed in organic synthesis, including exposure to various nucleophiles and bases google.comnih.gov. This stability is attributed to the steric hindrance of the neopentyl group, which effectively shields the electrophilic sulfur atom and the α-carbon from nucleophilic attack. This allows for extensive chemical modifications on other parts of the molecule without affecting the protected sulfonic acid moiety google.com.

While less commonly documented specifically for Neopentyl benzenesulfonate, the principles of using sterically hindered alkyl groups to protect hydroxyl functionalities are well-established. The neopentyl group can be used to form neopentyl ethers, which are significantly more stable to acidic and basic conditions than other common ether protecting groups like tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers. This stability makes the neopentyl group a suitable choice when harsh reaction conditions are required elsewhere in the molecule.

Strategies for Controlled Deprotection and Regeneration of Functional Groups

The robust nature of the neopentyl sulfonate protecting group necessitates specific and often forcing conditions for its removal. The regeneration of the sulfonic acid can be achieved through several strategies. One common method involves the use of strong, sterically non-hindered nucleophiles at elevated temperatures. For example, treatment with tetramethylammonium (B1211777) chloride in DMF at 160°C or sodium azide (B81097) in DMF at 70°C can effectively cleave the neopentyl sulfonate ester nih.gov.

Another deprotection strategy involves the use of strong acids. Neopentyl sulfonate esters can be cleaved by treatment with reagents like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) at low temperatures.

More sophisticated methods for the controlled deprotection of neopentyl sulfonates have also been developed, often referred to as "triggered" or "safety-catch" deprotection. These strategies involve incorporating a masked functional group within the neopentyl protecting group itself. A specific chemical stimulus unmasks this internal nucleophile, which then participates in an intramolecular cyclization reaction to cleave the sulfonate ester under mild conditions nih.gov.

Building Block for Functional Materials and Polymers

Neopentyl benzenesulfonate and its derivatives are valuable building blocks in the synthesis of functional materials, particularly conductive polymers. The neopentyl sulfonate group can be incorporated as a pendant group on a polymer backbone, serving as a latent sulfonic acid.